2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one
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Overview
Description
2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethyl-substituted oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-3,3-dimethylbutanoic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the oxazinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinone ring to an oxazolidinone ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl group, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions
Major Products Formed
The major products formed from these reactions include various substituted oxazinone and oxazolidinone derivatives, which can have different functional groups attached to the aromatic ring or the oxazinone ring .
Scientific Research Applications
2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methedrone (para-methoxymethcathinone)
Uniqueness
2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a dimethyl-substituted oxazinone ring.
Properties
CAS No. |
90062-27-4 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,6-dimethyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C13H13NO3/c1-8-9(2)17-13(14-12(8)15)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 |
InChI Key |
DZTXQWKSCJSUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=NC1=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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